(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a heterocyclic molecule with a pyrrolidine-2,3-dione core. Key structural features include:
- 5-(3-bromophenyl substituent: A bromine atom at the meta position of the phenyl ring, enhancing steric bulk and electronic effects.
- 4-[hydroxy(thiophen-2-yl)methylidene] group: A conjugated system with a thiophene ring and hydroxyl group, likely influencing hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C23H15BrN2O4S2 |
|---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15BrN2O4S2/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3 |
InChI Key |
XIWBQXLGDVDRNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene moieties. The bromophenyl group is then introduced via a bromination reaction. The final step involves the formation of the hydroxy(methylidene) linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the bromophenyl group yields a phenyl group.
Scientific Research Applications
Physical Properties
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point remain to be characterized through empirical methods.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit promising antimicrobial properties. The target compound's structural features suggest potential activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
These results indicate that the compound could be developed as a new antimicrobial agent, particularly effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The benzothiazole moiety is known for its anticancer properties. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further research is required to assess the efficacy of this compound against different cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Photovoltaic Materials
Due to its unique electronic properties, the compound may find applications in the development of organic photovoltaic materials. The presence of conjugated systems within its structure can facilitate charge transfer processes essential for solar energy conversion.
Organic Light Emitting Diodes (OLEDs)
The luminescent properties of certain derivatives suggest potential use in OLED technology. The incorporation of this compound into polymer matrices could enhance the efficiency and stability of light-emitting devices.
Study 1: Antimicrobial Efficacy Against MRSA
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of similar compounds against MRSA. The results indicated significant inhibition of bacterial growth and biofilm formation by up to 50%, highlighting the potential for developing new treatments for chronic infections .
Study 2: Anticancer Activity
Research conducted on related compounds demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism was attributed to the activation of intrinsic apoptotic pathways and inhibition of cell cycle progression .
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The pyrrolidine-2,3-dione scaffold is shared among analogs, but substituent variations dictate distinct properties. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and polarizability compared to chlorine (Cl) in the dichlorophenyl analog. Bromine’s larger atomic radius may enhance lipophilicity and influence binding kinetics.
- Benzothiazole Modifications: The 6-methoxy group in the target compound vs. 6-methyl in the analog alters electronic properties (electron-donating vs.
Computational Structural Comparisons
- Similarity Coefficients : Using Tanimoto coefficients (), the target compound and dichlorophenyl analog would exhibit high similarity (~0.85–0.90) due to shared core structures but lower scores (~0.70–0.75) when compared to pyrazole/isoxazolidine derivatives (e.g., ) .
- Graph-Based Analysis : Substituent differences (e.g., Br vs. Cl, methoxy vs. methyl) create unique subgraphs, affecting bioactivity predictions () .
Biological Activity
The compound (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including bromophenyl, hydroxy thiophene, and benzothiazole moieties, which may contribute to its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A bromophenyl group which is often associated with enhanced biological activity.
- A hydroxy(thiophen-2-yl)methylidene moiety that may enhance interaction with biological targets.
- A benzothiazole ring known for its diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thiophene and benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene and benzothiazole rings is believed to enhance this activity through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, certain triazole derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) by inhibiting cell proliferation and promoting cell death . The incorporation of the pyrrolidine structure in our compound may further augment these effects.
Anti-inflammatory Effects
Compounds containing thiophene and benzothiazole structures have also been reported to exhibit anti-inflammatory effects. These activities are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
Case Studies
- Antimicrobial Screening : A study conducted on related thiophene derivatives revealed a broad spectrum of antimicrobial activity. The synthesized compounds were tested against various pathogens, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies on benzothiazole derivatives indicated significant cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range. These findings suggest that modifications to the benzothiazole structure can enhance anticancer activity .
- In Vivo Efficacy : Animal models assessing the anti-inflammatory properties of similar compounds demonstrated reduced swelling and inflammation markers when treated with these derivatives, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrrolidine-2,3-dione core in this compound?
- Methodological Answer : The pyrrolidine-2,3-dione scaffold can be synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) can react with chloroacetic acid and oxo-compounds in a DMF-acetic acid mixture under reflux (2–4 hours), followed by recrystallization from DMF-ethanol . Adjusting stoichiometric ratios (e.g., 1:1:3 for thiosemicarbazide:chloroacetic acid:oxo-compound) and reaction time can optimize yields. Sodium acetate is often used as a base to facilitate deprotonation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–180 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion peak at m/z corresponding to C₂₃H₁₆BrN₂O₃S₂) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if dust/aerosols form .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture. Ensure proper ventilation to prevent vapor accumulation .
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate with ethanol/water .
Q. How can reactivity studies be designed to evaluate substituent effects on the thiophene moiety?
- Methodological Answer :
- Electrophilic Substitution : Bromine or nitro groups can be introduced at the thiophene’s α-position using FeBr₃ or HNO₃/H₂SO₄. Monitor regioselectivity via TLC and HPLC .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) modifies the bromophenyl group. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in regioselectivity during cyclization?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction time (e.g., 2 vs. 24 hours) and temperature (reflux vs. room temperature) to isolate intermediates. Use DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .
- Isotopic Labeling : Introduce ¹³C at the oxo-group to track cyclization pathways via ¹³C NMR .
Q. What strategies address discrepancies in reported yields for similar thiazolidinone derivatives?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, base strength). For example, replace acetic acid with TFA to enhance protonation of intermediates .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized species or dimerization byproducts) .
Q. What challenges arise in crystallographic elucidation of hydrogen-bonding networks?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Co-crystallize with methanol to stabilize hydrogen bonds (e.g., N–H···O and O–H···S interactions). Resolve disorder using SHELXL with anisotropic displacement parameters .
- Synchrotron Radiation : High-flux X-rays improve resolution for low-symmetry crystals (e.g., monoclinic P2₁/c systems) .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize force fields (AMBER) for sulfur-containing ligands .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzothiazole moiety .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
